molecular formula C11H15ClN2 B186398 1-(3-Chloro-4-methylphenyl)piperazine CAS No. 3606-03-9

1-(3-Chloro-4-methylphenyl)piperazine

Cat. No.: B186398
CAS No.: 3606-03-9
M. Wt: 210.7 g/mol
InChI Key: HZENZTPJJXKSDT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)piperazine (CAS: 3606-03-9) is a piperazine derivative featuring a 3-chloro-4-methylphenyl substituent. Piperazines are nitrogen-containing heterocycles with broad pharmacological relevance, particularly in targeting neurotransmitter receptors and cancer pathways . This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may modulate its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

3606-03-9

Molecular Formula

C11H15ClN2

Molecular Weight

210.7 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)piperazine

InChI

InChI=1S/C11H15ClN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

HZENZTPJJXKSDT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCNCC2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The pharmacological behavior of arylpiperazines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Compound Name Substituents Key Pharmacological Activities Receptor Affinity/Selectivity Cytotoxicity (Cancer Cell Lines)
1-(3-Chloro-4-methylphenyl)piperazine 3-Cl, 4-Me Not explicitly reported; inferred serotonin modulation Potential 5-HT receptor interaction Limited data; structural analogs show activity
mCPP (1-(3-chlorophenyl)piperazine) 3-Cl 5-HT1B/2C agonist ; psychotropic effects 5-HT1B selective Antitumor activity (GP <80% in 14h)
TFMPP (1-(3-trifluoromethylphenyl)piperazine) 3-CF3 5-HT1B agonist; stimulant effects 5-HT1B selective Not reported
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Cl, benzhydryl Cytotoxic (IC50: 1.2–8.7 µM in liver/breast cancers) Not receptor-specific High potency across multiple cell lines
1-(2-Methoxyphenyl)piperazine derivatives 2-OCH3 5-HT1A/2A modulation; anticonvulsant potential Mixed 5-HT receptor affinity Moderate activity in docking studies

Key Findings from Comparative Studies

Serotonin Receptor Interactions
  • 5-HT1B Selectivity: mCPP and TFMPP exhibit strong 5-HT1B agonism, while this compound’s 4-methyl group may alter receptor binding kinetics.
  • Variable Effects : In vivo studies show that 5-HT1B agonists like mCPP increase or decrease sympathetic nerve discharge depending on experimental conditions, highlighting substituent-dependent effects .
Anticancer Activity
  • Cytotoxicity: Piperazine derivatives with bulky substituents (e.g., benzhydryl in ) demonstrate potent cancer cell growth inhibition (IC50: 1.2–8.7 µM). The 3-chloro-4-methylphenyl group in the target compound may offer similar efficacy, though direct data are lacking. Notably, 1-(3-chlorophenyl)piperazine (14h) showed moderate antitumor activity (GP <80%) in thiazole sulfonamides .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF3) enhance cytotoxicity, while methyl groups may fine-tune solubility and target engagement .
Antibacterial and Enzymatic Interactions
  • Antibacterial Potency : Bulky arylpiperazine moieties (e.g., 1-(substituted phenyl)piperazine) reduce activity in thiazolo-triazole derivatives, suggesting steric hindrance affects target binding (e.g., DNA topoisomerase II) . The 4-methyl group in the target compound may mitigate this issue by balancing steric and electronic effects.

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